molecular formula C23H27N3O3S B11349846 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11349846
M. Wt: 425.5 g/mol
InChI Key: AKPYBRUOJJINFC-UHFFFAOYSA-N
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Description

2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the piperidine ring, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole or piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The benzodiazole core is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C23H27N3O3S/c1-28-20-11-5-6-12-21(20)29-15-16-30-23-24-18-9-3-4-10-19(18)26(23)17-22(27)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-17H2,1H3

InChI Key

AKPYBRUOJJINFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4

Origin of Product

United States

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